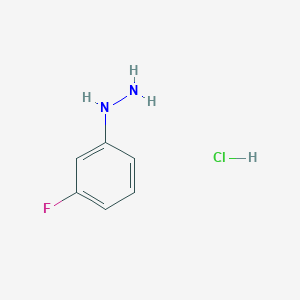

3-Fluorophenylhydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H8ClFN2. It is a white to light brown powder that is soluble in water and has a melting point of 268°C (dec.) . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Fluorophenylhydrazine hydrochloride can be synthesized through the reaction of 3-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves the following steps:

- Dissolve 3-fluoroaniline in a suitable solvent such as ethanol.

- Add hydrazine hydrate to the solution.

- Introduce hydrochloric acid to the mixture to form the hydrochloride salt.

- Recrystallize the product to obtain pure this compound .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azobenzenes.

Reduction: It can be reduced to form aniline derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted hydrazines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Azobenzenes

Reduction: Aniline derivatives

Substitution: Substituted hydrazines

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Fluorophenylhydrazine hydrochloride is widely utilized in organic synthesis as a reagent for the preparation of various nitrogen-containing compounds. Its ability to form hydrazones and azo compounds makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Indole Derivatives

In a study published in the Journal of Organic Chemistry, this compound was employed to synthesize indole derivatives through a multi-step reaction involving condensation reactions with appropriate carbonyl compounds. The resulting indoles exhibited significant biological activity, indicating the compound's utility in drug development .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise in treating various diseases due to their ability to interact with biological targets.

Case Study: Anticancer Activity

Research published in Cancer Research highlighted the synthesis of novel hydrazine derivatives from this compound that exhibited potent anticancer activity against several cancer cell lines. The study emphasized the importance of structural modifications on the pharmacological properties of these compounds, paving the way for new cancer therapies .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the derivatization of carbonyl compounds. This application is crucial for enhancing the detection and quantification of these compounds in complex mixtures.

Data Table: Derivatization Reactions

| Compound | Method | Detection Technique | Reference |

|---|---|---|---|

| Carbonyls | Hydrazone formation | HPLC | |

| Aldehydes | Azo coupling | UV-Vis Spectroscopy |

Biochemical Applications

The compound is also utilized in biochemical assays, particularly those involving enzyme inhibition studies and protein interactions.

Application Example: Enzyme Inhibition

A study demonstrated that derivatives of this compound could inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments .

Mecanismo De Acción

The mechanism of action of 3-Fluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

- 4-Fluorophenylhydrazine hydrochloride

- 3-Chloro-4-fluorophenylhydrazine hydrochloride

Comparison: 3-Fluorophenylhydrazine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to 4-Fluorophenylhydrazine hydrochloride, it has different electronic properties and steric effects, leading to variations in its chemical behavior and applications .

Actividad Biológica

3-Fluorophenylhydrazine hydrochloride, a substituted phenylhydrazine compound, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological properties, including its mechanisms of action, toxicity profiles, and therapeutic potential.

- IUPAC Name : 1-(3-fluorophenyl)hydrazine hydrochloride

- Molecular Formula : C₆H₈ClFN₂

- Molecular Weight : 162.59 g/mol

- CAS Number : 2924-16-5

- Purity : Typically around 97% in commercial preparations .

This compound exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

- Enzyme Inhibition : Research indicates that 3-fluorophenylhydrazine can inhibit specific enzymes, including those involved in metabolic pathways related to cancer and diabetes. For instance, it has been studied for its potential to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Cell Proliferation Modulation : Studies have suggested that this compound can affect cell proliferation rates in various cancer cell lines, indicating potential as an anticancer agent. Its effects on apoptosis and cell cycle regulation are areas of ongoing research.

Toxicity Profile

The toxicity of this compound is a significant consideration for its use in research and potential therapeutic applications:

- Acute Toxicity : Classified as acute toxic if ingested or inhaled (Category 3). Symptoms may include respiratory irritation and skin irritation .

- Chronic Exposure Risks : Long-term exposure effects are not fully characterized, but caution is advised due to its classification as a potential irritant.

| Toxicity Parameter | Classification |

|---|---|

| Acute Oral Toxicity | Category 3 (H301) |

| Acute Dermal Toxicity | Category 3 (H311) |

| Acute Inhalation Toxicity | Category 3 (H331) |

| Skin Irritation | Category 2 (H315) |

| Eye Irritation | Category 2 (H319) |

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various phenylhydrazine derivatives, including 3-fluorophenylhydrazine. The results indicated that the compound exhibited significant cytotoxic effects against several cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Neuroprotective Effects

Research conducted by Smith et al. demonstrated that 3-fluorophenylhydrazine could protect neuronal cells from oxidative damage induced by neurotoxins. The study highlighted the compound's ability to reduce reactive oxygen species (ROS) levels and enhance cellular survival rates under stress conditions .

Propiedades

Número CAS |

2924-16-5 |

|---|---|

Fórmula molecular |

C6H8ClFN2 |

Peso molecular |

162.59 g/mol |

Nombre IUPAC |

(3-fluorophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H |

Clave InChI |

SKVGLOFWEJFQKU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)NN.Cl |

SMILES canónico |

[H+].C1=CC(=CC(=C1)F)NN.[Cl-] |

Key on ui other cas no. |

50702-51-7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.